molecular formula C17H17NO2 B14396215 1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)propan-2-one CAS No. 89442-76-2

1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)propan-2-one

Katalognummer: B14396215
CAS-Nummer: 89442-76-2
Molekulargewicht: 267.32 g/mol
InChI-Schlüssel: DZGKDAIAUXNIAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)propan-2-one is a chemical compound with a molecular formula of C14H11NO2 and a molecular weight of 225.24 g/mol This compound is known for its unique structure, which includes a benzoyl group attached to a dihydropyrrolizin ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)propan-2-one typically involves the reaction of 5-benzoyl-2,3-dihydro-1H-pyrrolizin-1-one with propan-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques to control the reaction environment and ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)propan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)propan-2-one has several scientific research applications, including:

    Chemistry: It is used as a starting material for the synthesis of various complex molecules and as a reagent in different chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on different cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)propan-2-one involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved are still under investigation .

Eigenschaften

CAS-Nummer

89442-76-2

Molekularformel

C17H17NO2

Molekulargewicht

267.32 g/mol

IUPAC-Name

1-(5-benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)propan-2-one

InChI

InChI=1S/C17H17NO2/c1-12(19)11-14-9-10-18-15(14)7-8-16(18)17(20)13-5-3-2-4-6-13/h2-8,14H,9-11H2,1H3

InChI-Schlüssel

DZGKDAIAUXNIAA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1CCN2C1=CC=C2C(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.